molecular formula C16H10O4 B174317 3-benzoyl-7-hydroxy-2H-chromen-2-one CAS No. 19088-67-6

3-benzoyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B174317
CAS No.: 19088-67-6
M. Wt: 266.25 g/mol
InChI Key: UWQPLMCCTUJLSP-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

3-Benzoyl-7-hydroxy-2H-chromen-2-one serves as a crucial starting material for synthesizing other coumarin derivatives. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Converting the hydroxyl group to a ketone or aldehyde.
  • Reduction : Transforming the benzoyl group into a hydroxyl group.
  • Substitution : Introducing different functional groups onto the aromatic ring.

Biology

The compound exhibits several biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various microbial strains.
  • Antioxidant Activity : The compound scavenges free radicals, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Medicine

Research indicates that this compound may act as an anticancer agent. A study highlighted its inhibitory effect on human dipeptidyl peptidase III (DPP III), with an IC50 value of 1.10 μM, indicating potent enzyme inhibition. This mechanism suggests potential applications in cancer therapy and metabolic disorders .

Case Study: Inhibition of Dipeptidyl Peptidase III

A combined in vitro and in silico study demonstrated that this compound effectively inhibits DPP III, which is involved in various physiological processes. The study provided insights into its binding mechanisms and structural interactions that enhance its inhibitory activity .

Industrial Applications

In industry, this compound is utilized for:

  • Fluorescent Dyes : Its photophysical properties make it suitable for developing fluorescent materials.
  • Cosmetics : The compound is incorporated into personal care products due to its antioxidant properties .

Biological Activity

3-benzoyl-7-hydroxy-2H-chromen-2-one, a coumarin derivative, has garnered significant attention in scientific research due to its diverse biological activities. This article compiles findings from various studies, highlighting its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, along with its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C₁₆H₁₀O₄. It belongs to the class of compounds known as coumarins, which are characterized by a benzopyrone structure. The presence of the benzoyl group and hydroxyl functionality at specific positions contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic microorganisms, demonstrating effectiveness particularly against Gram-positive bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans200 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

2. Antioxidant Activity

The compound has shown promising antioxidant activity in vitro. It scavenges free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity is attributed to its phenolic hydroxyl group, which can donate hydrogen atoms to free radicals .

3. Anti-inflammatory Properties

Inhibition of inflammatory pathways has been observed with this compound. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation processes. This suggests a potential therapeutic application in treating inflammatory diseases .

4. Anticancer Potential

This compound has been investigated for its anticancer properties. It shows inhibitory effects on cancer cell lines, specifically through mechanisms involving apoptosis and cell cycle arrest. The compound inhibits dipeptidyl peptidase III (DPP III), an enzyme implicated in cancer progression, with an IC50 value of 1.10 µM .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Dipeptidyl Peptidase III Inhibition : The compound binds to the active site of DPP III, inhibiting its activity and thus affecting various physiological processes such as pain modulation and blood pressure regulation .
  • Antioxidant Mechanism : The hydroxyl group on the coumarin structure plays a critical role in its ability to neutralize free radicals by donating electrons or hydrogen atoms .

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against a panel of bacterial strains, confirming its potential as an antimicrobial agent with MIC values comparable to standard antibiotics .
  • Antioxidant Capacity Assessment : In vitro assays demonstrated that the compound significantly reduces oxidative stress markers in cultured cells, indicating its potential use in preventing oxidative damage-related diseases .
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with this coumarin derivative resulted in reduced cell viability and induced apoptosis through caspase activation pathways .

Properties

IUPAC Name

3-benzoyl-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-12-7-6-11-8-13(16(19)20-14(11)9-12)15(18)10-4-2-1-3-5-10/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPLMCCTUJLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419943
Record name 3-benzoyl-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19088-67-6
Record name 3-benzoyl-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-benzoyl-7-hydroxy-2H-chromen-2-one interact with hDPP III and what are the potential downstream effects?

A: Molecular docking studies predict that this compound binds to the inter-domain cleft region of hDPP III []. This binding interaction is further stabilized by the crucial role of the 7-OH group on the coumarin core and key amino acid residues within the enzyme's active site, including Ile315, Ser317, Glu329, Phe381, Pro387, and Ile390. While the precise downstream effects of this inhibition are still under investigation, inhibiting hDPP III activity could have implications for various physiological processes, including pain modulation, blood pressure regulation, and potentially even cancer progression, given the enzyme's implicated roles in these areas. Further research is needed to fully elucidate the therapeutic potential and potential side effects of hDPP III inhibition by this compound.

Q2: What is the relationship between the structure of this compound and its ability to inhibit hDPP III?

A: The study employed Quantitative Structure-Activity Relationship (QSAR) modeling to investigate this relationship []. The model indicated that the presence of larger substituents containing double or triple bonds and aromatic hydroxyl groups on the coumarin scaffold enhanced inhibitory activity against hDPP III. Specifically, the presence of the benzoyl group at position 3 and the hydroxyl group at position 7 of the coumarin core in this compound appear to be critical for its potent inhibitory activity. This information can guide the design of even more potent and selective hDPP III inhibitors based on the coumarin scaffold.

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